Cas no 1902339-78-9 (tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate)

Technical Introduction: tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent at the 4-position. Its stereospecific (S)-configuration and functional group versatility make it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications. The Boc group ensures stability during reactions, while the amino and methoxy moieties offer sites for further derivatization. This compound is commonly employed in the preparation of bioactive molecules, including protease inhibitors and other therapeutics requiring precise stereochemistry. Its high purity and well-defined structure facilitate reproducible results in complex synthetic pathways.
tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate structure
1902339-78-9 structure
商品名:tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
CAS番号:1902339-78-9
MF:C10H20N2O3
メガワット:216.277402877808
CID:5698257
PubChem ID:121605265

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl(4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
    • 1902339-78-9
    • AKOS026743888
    • tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
    • EN300-196136
    • 1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (4S)-
    • インチ: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7?,8-/m0/s1
    • InChIKey: STYSIWNZDIJKGC-MQWKRIRWSA-N
    • ほほえんだ: O(C)[C@H]1CN(C(=O)OC(C)(C)C)CC1N

計算された属性

  • せいみつぶんしりょう: 216.14739250g/mol
  • どういたいしつりょう: 216.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 64.8Ų

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-196136-0.25g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
0.25g
$670.0 2023-09-17
Enamine
EN300-196136-5g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
5g
$2110.0 2023-09-17
Enamine
EN300-196136-2.5g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
2.5g
$1428.0 2023-09-17
Enamine
EN300-196136-10.0g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
10g
$3131.0 2023-05-31
Enamine
EN300-196136-0.05g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
0.05g
$612.0 2023-09-17
Enamine
EN300-196136-0.1g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
0.1g
$640.0 2023-09-17
Enamine
EN300-196136-5.0g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
5g
$2110.0 2023-05-31
Enamine
EN300-196136-1.0g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
1g
$728.0 2023-05-31
Enamine
EN300-196136-0.5g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
0.5g
$699.0 2023-09-17
Enamine
EN300-196136-1g
tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
1902339-78-9
1g
$728.0 2023-09-17

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate 関連文献

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylateに関する追加情報

Comprehensive Guide to tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate (CAS No. 1902339-78-9)

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate (CAS No. 1902339-78-9) is a specialized chiral building block widely used in pharmaceutical synthesis and organic chemistry. This compound features a pyrrolidine core with a tert-butyl carbamate protecting group and a methoxy substituent, making it valuable for asymmetric synthesis and drug discovery. Researchers and manufacturers frequently seek this compound for its role in creating bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

The chiral purity of (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is critical for its applications in medicinal chemistry. The tert-butyl group enhances stability during synthetic processes, while the methoxy functionality influences stereoselectivity in reactions. Given the growing demand for enantiomerically pure intermediates, this compound has gained attention in the synthesis of small-molecule drugs targeting neurological and metabolic disorders.

In recent years, the pharmaceutical industry has seen increased interest in pyrrolidine derivatives due to their versatility in drug design. tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is often referenced in patent literature for its role in developing kinase inhibitors and GPCR-targeted therapies. Its compatibility with cross-coupling reactions and peptide coupling agents makes it a preferred choice for researchers exploring novel therapeutic agents.

From a synthetic perspective, the compound's amino group allows for further functionalization, enabling the creation of diverse molecular architectures. The carbamate protection strategy ensures selective reactivity, which is crucial in multi-step syntheses. Laboratories working on fragment-based drug discovery frequently incorporate this building block due to its balanced lipophilicity and hydrogen-bonding capacity.

The commercial availability of CAS 1902339-78-9 has expanded significantly to meet research demands. Suppliers typically provide this compound with >98% purity, characterized by HPLC and chiral analysis. Proper storage under inert atmosphere ensures long-term stability, making it reliable for extended projects. Current market trends show growing procurement from contract research organizations and academic institutions focusing on structure-activity relationship studies.

Analytical data for tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate includes NMR spectra (showing characteristic pyrrolidine proton signals) and mass spectrometry confirmation. The compound's solubility profile favors polar organic solvents, which facilitates its use in common reaction conditions. These physicochemical properties are frequently queried in scientific databases, reflecting researchers' need for practical handling information.

Emerging applications in proteolysis-targeting chimeras (PROTACs) have further elevated the importance of this intermediate. Its structural features enable conjugation with E3 ligase ligands, a hot topic in targeted protein degradation research. This aligns with current industry focus on novel drug modalities beyond traditional occupancy-based inhibitors.

Safety assessments indicate that standard laboratory precautions are sufficient when handling this material. While not classified as hazardous under major chemical safety systems, proper personal protective equipment is recommended during manipulation. This safety profile contributes to its widespread adoption in high-throughput screening campaigns and combinatorial chemistry approaches.

For synthetic chemists, the compound serves as a strategic starting material for constructing constrained peptidomimetics. The 4-methoxy substituent provides conformational control that's valuable in designing bioactive macrocycles. Recent publications highlight its incorporation into allosteric modulators, particularly for challenging protein targets.

The global market for chiral pyrrolidine intermediates continues to expand, with CAS 1902339-78-9 maintaining steady demand. Custom synthesis services now offer isotope-labeled versions (13C, 15N) for metabolic studies, reflecting evolving research needs. This adaptability ensures its continued relevance in cutting-edge drug development programs.

Quality control protocols for this compound typically involve chiral stationary phase chromatography to verify enantiopurity—a critical parameter for pharmaceutical applications. Batch-to-batch consistency is rigorously monitored by suppliers to meet the exacting standards of GMP-compliant manufacturing processes.

In conclusion, tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate represents a versatile scaffold with broad utility in modern drug discovery. Its unique stereochemical features and synthetic flexibility position it as a key player in the development of next-generation therapeutics. As research into precision medicine advances, the demand for such well-characterized chiral building blocks is expected to grow substantially.

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